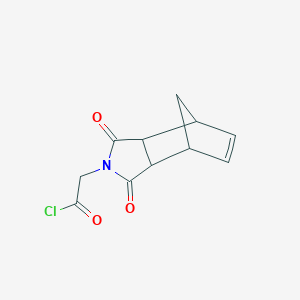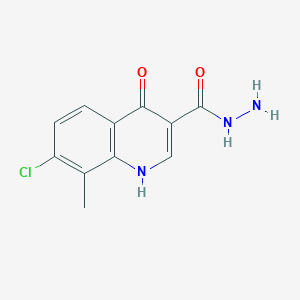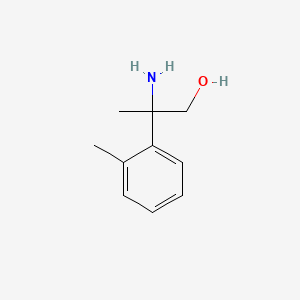
2-methyl-2,5-dihydro-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H9N It is a derivative of pyrrole, characterized by the presence of a methyl group at the second position and partial hydrogenation at the 2,5-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with methylamine under acidic conditions to yield the desired product . Another method includes the reduction of 2-methylpyrrole using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts allows for efficient and high-yield production. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the pyrrole ring without over-reduction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, LiAlH4.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 2-Methylpyrrole.
Reduction: 2-Methylpyrrolidine.
Substitution: Various N-substituted and C-substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methyl-2,5-dihydro-1H-pyrrole and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its structural features .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2,5-dihydro-1H-pyrrole can be compared with other similar compounds such as:
2-Methylpyrrole: Lacks the partial hydrogenation, making it more reactive in certain chemical reactions.
2,5-Dimethylpyrrole: Contains an additional methyl group, which can influence its chemical properties and reactivity.
2-Methylpyrrolidine: Fully hydrogenated version, exhibiting different chemical behavior and applications.
The uniqueness of this compound lies in its partial hydrogenation, which provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H9N |
|---|---|
Molekulargewicht |
83.13 g/mol |
IUPAC-Name |
2-methyl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-3,5-6H,4H2,1H3 |
InChI-Schlüssel |
NTOYRGWWZZQRAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12117452.png)


![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)


![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)
![1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-](/img/structure/B12117488.png)



